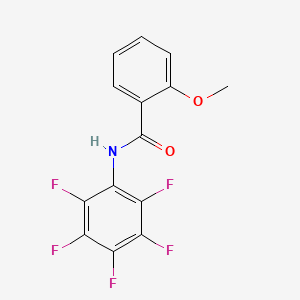![molecular formula C17H20N2O2S B4710208 N-{2-[(allylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4710208.png)
N-{2-[(allylamino)methyl]phenyl}-4-methylbenzenesulfonamide
描述
AMS is a sulfonamide compound that was first synthesized in the 1970s. It has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and infectious diseases. AMS has shown promising results in preclinical studies, and there is ongoing research to further understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of AMS is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA synthesis and protein synthesis. AMS has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Additionally, AMS has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
AMS has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and antimicrobial activity. In preclinical studies, AMS has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, AMS has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Finally, AMS has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi.
实验室实验的优点和局限性
One advantage of using AMS in lab experiments is its broad range of potential therapeutic applications. Additionally, AMS has been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using AMS in lab experiments. For example, the synthesis of AMS is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of AMS is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
未来方向
There are several future directions for research on AMS. One area of focus is further understanding its mechanism of action, particularly in relation to its potential therapeutic applications. Additionally, there is ongoing research to develop more efficient synthesis methods for AMS and related compounds. Finally, there is interest in exploring the potential of AMS as a drug delivery system, particularly for cancer therapy.
In conclusion, N-{2-[(allylamino)methyl]phenyl}-4-methylbenzenesulfonamide is a compound that has shown promise in preclinical studies for its potential therapeutic applications in cancer, inflammation, and infectious diseases. While there are still many unanswered questions about its mechanism of action and potential applications, ongoing research is shedding light on its potential as a therapeutic agent.
科学研究应用
AMS has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. In preclinical studies, AMS has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, AMS has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi.
属性
IUPAC Name |
4-methyl-N-[2-[(prop-2-enylamino)methyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-3-12-18-13-15-6-4-5-7-17(15)19-22(20,21)16-10-8-14(2)9-11-16/h3-11,18-19H,1,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXCSJROEDQGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-[5-(2,4-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4710143.png)

![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4710154.png)
![2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4710155.png)
![3-chloro-N-[(4-methylphenyl)(3-pyridinyl)methyl]benzamide](/img/structure/B4710168.png)
![1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4710175.png)




![3-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4710195.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4710212.png)